

Check Availability & Pricing

# (all-E)-UAB30: A Technical Guide to a Novel Rexinoid's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |
|----------------------|---------------|-----------|--|--|
| Compound Name:       | (all-E)-UAB30 |           |  |  |
| Cat. No.:            | B15541641     | Get Quote |  |  |

(all-E)-UAB30, chemically known as (2E, 4E, 6Z, 8E)-8-(3',4'-dihydro-1'(2'H)-naphthalen-1'-ylidene)-3,7-dimethyl-2,4,6-octatrienoic acid, is a synthetic analog of 9-cis-retinoic acid.[1] It functions as a potent and selective agonist for the Retinoid X Receptor (RXR) with limited binding to the retinoic acid receptor alpha (RARα).[2] This selectivity for RXR gives (all-E)-UAB30, hereafter referred to as UAB30, a favorable toxicity profile compared to other retinoids, making it a promising candidate for cancer therapy and chemoprevention.[1][2]

### **Mechanism of Action and Biological Activity**

UAB30 exerts its biological effects primarily through its interaction with RXR.[2] RXR can form homodimers or heterodimers with other nuclear receptors, such as RAR, the Vitamin D receptor, and thyroid hormone receptor, to regulate gene transcription.[3] UAB30's binding to RXR modulates the expression of a multitude of genes involved in critical cellular processes including differentiation, apoptosis, and cell cycle control.[2][4]

A key aspect of UAB30's mechanism is its ability to increase the intracellular levels of all-transretinoic acid (ATRA).[5] This elevation in ATRA enhances signaling through the RXR-RAR heterodimer, which is a crucial pathway for regulating cell growth and differentiation.[4][5]

The biological activities of UAB30 have been investigated in various cancer models, demonstrating its potential as an anti-neoplastic agent. Its effects include:

 Decreased Cell Viability and Proliferation: UAB30 has been shown to significantly reduce the viability and proliferation of various cancer cells, including medulloblastoma, cutaneous T-cell



lymphoma (CTCL), and rhabdomyosarcoma (RMS).[2][6][7]

- Induction of Apoptosis: The compound induces programmed cell death in cancer cells, as evidenced by increased PARP cleavage and caspase-3 activation.[2][7]
- Cell Cycle Arrest: UAB30 can cause cell cycle arrest, primarily in the G1 phase, thereby inhibiting the progression of cancer cells through the cell division cycle.[2][7]
- Inhibition of Migration and Invasion: In several cancer cell lines, UAB30 has been observed to decrease cell motility, migration, and invasion, which are critical processes in metastasis. [2][7]
- Induction of Differentiation: As a retinoid analog, UAB30 promotes cellular differentiation, a process that can lead to a less malignant phenotype.[2]
- Reduction of Stemness Markers: UAB30 has been shown to decrease the expression of cancer stem cell markers like Oct4 and Sox2 in medulloblastoma cells.[8]

#### **Quantitative Data Summary**

The following tables summarize the quantitative data on the biological activity of UAB30 from various studies.



| Cell Line           | Cancer<br>Type                    | Assay                   | Concentrati<br>on (µM) | Effect                                              | Reference |
|---------------------|-----------------------------------|-------------------------|------------------------|-----------------------------------------------------|-----------|
| D341, D384,<br>D425 | Group 3<br>Medulloblasto<br>ma    | Cell Viability          | 10                     | Significant<br>decrease in<br>viability             | [2]       |
| MyLa                | Cutaneous T-<br>cell<br>Lymphoma  | Cell Viability          | 25, 50                 | Inhibition of<br>cell viability at<br>48h           | [6]       |
| HuT 78              | Cutaneous T-<br>cell<br>Lymphoma  | Cell Viability          | 5, 10, 25              | Suppression<br>of cell viability<br>at 24h          | [6]       |
| Jurkat              | Acute T-cell<br>Leukemia          | Cell Viability          | 25, 50                 | Significant<br>decrease in<br>cell number<br>at 24h | [6]       |
| RD                  | Embryonal<br>Rhabdomyos<br>arcoma | Cell Survival<br>(LD50) | 26.5                   | 50% lethal<br>dose at 48h                           | [7]       |
| SJCRH30             | Alveolar<br>Rhabdomyos<br>arcoma  | Cell Survival<br>(LD50) | 26.1                   | 50% lethal<br>dose at 48h                           | [7]       |
| T47D                | Breast<br>Cancer                  | Telomerase<br>Activity  | 10                     | Reduction<br>similar to<br>ATRA over<br>time        | [3]       |



| Cell Line | Cancer Type                  | IC50 (μM) at 48h | Reference |
|-----------|------------------------------|------------------|-----------|
| MyLa      | Cutaneous T-cell<br>Lymphoma | ~30              | [6]       |
| HuT 78    | Cutaneous T-cell<br>Lymphoma | ~10              | [6]       |
| Jurkat    | Acute T-cell Leukemia        | 32               | [6]       |

## **Key Signaling Pathways**

UAB30 modulates several signaling pathways to exert its anti-cancer effects.

#### **AKT and ERK Pathways**

In neuroblastoma and medulloblastoma, retinoids like UAB30 have been shown to affect the AKT and ERK signaling pathways, which are critical for cell survival and proliferation.[2]



Click to download full resolution via product page



Caption: UAB30 modulates AKT and ERK signaling pathways.

### SKP2-p27kip1 Axis

In cutaneous T-cell lymphoma, UAB30 has been shown to downregulate SKP2, a protein that targets the cell cycle inhibitor p27kip1 for degradation. This leads to an accumulation of p27kip1, resulting in G1 cell cycle arrest.[6]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Murine oncogenicity and pharmacokinetics studies of 9-cis-UAB30, an RXR agonist, for breast cancer chemoprevention PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UAB30, a Novel RXR Agonist, Decreases Tumorigenesis and Leptomeningeal Disease in Group 3 Medulloblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The low-toxicity 9-cis UAB30 novel retinoid down-regulates the DNA methyltransferases and has anti-telomerase activity in human breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation of a Tissue-Selective Rexinoid, UAB30, to the Clinic for Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The retinoid X receptor has a critical role in synthetic rexinoid-induced increase in cellular all-trans-retinoic acid | PLOS One [journals.plos.org]
- 6. The Retinoid X Receptor Agonist, 9-cis UAB30, Inhibits Cutaneous T-cell Lymphoma Proliferation Through the SKP2-p27kip1 Axis PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel RXR Agonist, UAB30, Inhibits Rhabdomyosarcoma Cells in Vitro PMC [pmc.ncbi.nlm.nih.gov]
- 8. UAB30, A Novel Rexinoid Agonist, Decreases Stemness In Group 3 Medulloblastoma Human Cell Line Xenografts PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(all-E)-UAB30: A Technical Guide to a Novel Rexinoid's Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541641#what-is-all-e-uab30-and-its-biological-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com